molecular formula C17H20N2O4S B4877889 3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methylphenyl)benzamide

3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methylphenyl)benzamide

Katalognummer: B4877889
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: ZMTICVPYRFZELR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance (solid, liquid, gas, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using ESI-09 in lab experiments is that it is a specific inhibitor of RAC1, which allows researchers to study the effects of inhibiting this protein. However, one limitation is that ESI-09 may have off-target effects, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several potential future directions for research on ESI-09. One area of interest is the potential use of ESI-09 in the treatment of inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis. Another area of interest is the development of more specific inhibitors of RAC1, which may have fewer off-target effects. Additionally, further research is needed to fully understand the mechanism of action of ESI-09 and its potential therapeutic effects.

Synthesemethoden

ESI-09 is synthesized through a multi-step process that involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The 3-chlorobenzoic acid is then reacted with N-(2-methylphenyl)ethanamine to form 3-(2-methylphenyl)-3-oxopropanenitrile. The nitrile group is then hydrolyzed to form 3-(2-methylphenyl)-3-oxopropanoic acid, which is then reacted with ethylamine and methoxybenzene to form ESI-09.

Wissenschaftliche Forschungsanwendungen

ESI-09 has been used in scientific research to investigate its potential therapeutic effects on various diseases and conditions. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis. ESI-09 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and migration of cancer cells.

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity levels, and the hazards it poses to human health and the environment .

Eigenschaften

IUPAC Name

3-(ethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-18-24(21,22)16-11-13(9-10-15(16)23-3)17(20)19-14-8-6-5-7-12(14)2/h5-11,18H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTICVPYRFZELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.